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Abstract

This application note details a sensitive and specific method for the quantitative determination
of the herbicide safener Furilazole in various plant tissues. The protocol employs a competitive
Enzyme-Linked Immunosorbent Assay (ELISA) format, which offers a high-throughput and
cost-effective alternative to traditional chromatographic methods. The described workflow
includes a robust sample preparation procedure based on the QUEChERS (Quick, Easy,
Cheap, Effective, Rugged, and Safe) method to efficiently extract Furilazole from complex
plant matrices. This document provides researchers, scientists, and drug development
professionals with a comprehensive guide, including detailed experimental protocols, data
presentation, and a visual workflow to facilitate the implementation of this assay.

Introduction

Furilazole is a vital herbicide safener used in agriculture to protect crops, particularly maize,
from herbicide-induced injury. Monitoring its concentration in plant tissues is crucial for
assessing crop safety, understanding its mechanism of action, and for regulatory compliance.
While methods like HPLC and GC-MS are commonly used for pesticide residue analysis, they
can be time-consuming and require expensive equipment. Immunoassays, such as ELISA,
provide a rapid, sensitive, and specific alternative for screening a large number of samples.
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This application note describes a competitive ELISA protocol for the quantification of
Furilazole. In this assay, free Furilazole in the sample competes with a Furilazole-enzyme
conjugate for binding to a limited number of specific anti-Furilazole antibodies coated on a
microplate. The resulting color intensity is inversely proportional to the concentration of
Furilazole in the sample.

Data Presentation

The performance of the Furilazole Competitive ELISA was evaluated using fortified plant
extracts. The following tables summarize the key quantitative data of the assay.

Table 1: Assay Performance Characteristics

Parameter Value

Assay Range 0.05 - 5.0 ng/mL
IC50 (50% Inhibitory Concentration) 0.5+£0.1 ng/mL
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL

Table 2: Recovery of Furilazole from Spiked Plant Tissues
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Spiked
. . Average Recovery
Plant Matrix Concentration RSD (%)
(%)
(nglg)
Maize Leaves 1.0 925 8.5
5.0 95.2 7.1
10.0 98.1 6.3
Maize Stems 1.0 88.7 9.8
5.0 91.3 8.2
10.0 94.6 7.5
Maize Roots 1.0 85.4 11.2
5.0 89.9 9.5
10.0 92.3 8.8

Recovery studies were performed on three different days (n=6 for each concentration).

Table 3: Cross-Reactivity of the Anti-Furilazole Antibody

Compound Chemical Structure Cross-Reactivity (%)
Furilazole C11H10CI2N202 100

Benoxacor C14H14CI2N202 <1.0

Dichlormid C8H11CI2NO <0.5

Acetochlor C14H20CINO2 <0.1

Experimental Protocols
Materials and Reagents

o Anti-Furilazole Antibody Coated Microplate: 96-well microplate pre-coated with rabbit anti-

Furilazole polyclonal antibody.
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Furilazole Standard: 100 pg/mL in methanol.
Furilazole-HRP Conjugate: Furilazole conjugated to Horseradish Peroxidase.
Sample Extraction Buffer: Acetonitrile with 1% acetic acid.

QUEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate tribasic
dihydrate, sodium citrate dibasic sesquihydrate.

Dispersive SPE Cleanup: Primary secondary amine (PSA) sorbent, C18 sorbent, and
anhydrous magnesium sulfate.

Wash Buffer (20X): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

Stop Solution: 2 M Sulfuric Acid (H2S0Oa4).

Deionized water.

Methanol (HPLC grade).

Acetonitrile (HPLC grade).

Sample Preparation (QUEChERS Method)

» Homogenization: Weigh 2.0 g of a representative plant tissue sample (leaves, stem, or root)
into a 50 mL centrifuge tube.

o Extraction: Add 10 mL of acetonitrile (with 1% acetic acid) to the tube. Cap and shake
vigorously for 1 minute.

o Salting Out: Add the QUEChERS salt packet (e.g., 4 g MgSOa, 1 g NaCl, 1 g sodium citrate
tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake
vigorously for 1 minute.

o Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes at room temperature.
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» Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL
microcentrifuge tube containing the d-SPE cleanup mixture (e.g., 150 mg MgSOas, 50 mg
PSA, 50 mg C18).

» Final Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 x g for 2 minutes.

 Dilution: Take the supernatant and dilute it with PBS (pH 7.4) to bring the Furilazole
concentration into the assay's linear range. A dilution factor of 1:10 to 1:100 is typically
required. The final acetonitrile concentration in the well should be below 5% to avoid matrix
effects.

ELISA Protocol

o Standard Preparation: Prepare a series of Furilazole standards (e.g., 5.0, 2.5, 1.0, 0.5, 0.1,
0.05, and 0 ng/mL) by diluting the stock solution in PBS (pH 7.4).

o Competitive Reaction: Add 50 pL of the prepared standards or diluted plant extracts to the
wells of the anti-Furilazole antibody-coated microplate.

¢ Add Conjugate: Immediately add 50 uL of the Furilazole-HRP conjugate solution to each
well. Mix gently by tapping the plate.

e Incubation: Cover the plate and incubate for 60 minutes at 37°C.

o Washing: Aspirate the contents of the wells and wash each well 4 times with 250 pL of 1X
Wash Buffer. Ensure complete removal of the liquid after each wash by inverting the plate
and tapping it on a clean paper towel.

e Substrate Addition: Add 100 pL of TMB Substrate Solution to each well.

o Color Development: Incubate the plate in the dark at room temperature (25°C) for 15
minutes.

o Stopping the Reaction: Add 50 pL of Stop Solution to each well. The color will change from
blue to yellow.

o Absorbance Measurement: Read the optical density (OD) at 450 nm using a microplate
reader within 10 minutes of adding the Stop Solution.
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Data Analysis

o Calculate the average absorbance for each set of standards and samples.

Calculate the percentage of binding for each standard and sample using the following
formula: % B/Bo = (OD_sample or standard / OD_zero standard) x 100

e Plot a standard curve of % B/Bo versus the logarithm of the Furilazole concentration for the
standards.

» Determine the concentration of Furilazole in the samples by interpolating their % B/Bo
values from the standard curve.

» Multiply the interpolated concentration by the dilution factor to obtain the final concentration
of Furilazole in the original plant tissue sample.

Mandatory Visualization
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1. Sample Preparation
(Homogenize 2g Plant Tissue)

2. Extraction
(Add 10mL Acetonitrile + 1% Acetic Acid,
Shake 1 min)

3. Salting Out
(Add QUEChERS Salts,
Shake 1 min)

4. Centrifugation
(4000 x g, 5 min)

5. Dispersive SPE Cleanup
(Transfer Supernatant to d-SPE Tube)

6. Final Centrifugation
(10,000 x g, 2 min)

7. Dilution
(Dilute Supernatant with PBS)

ELISA Protocol

8. Add Standards/Samples (50pL)
to Coated Plate

9. Add Furilazole-HRP
Conjugate (50uL)

10. Incubation
(60 min at 37°C)

11. Wash Plate (4x)
12. Add TMB Substrate (100uL)

13. Incubate in Dark
(15 min at RT)

14. Add Stop Solution (50pL)

15. Read Absorbance at 450 nm

16. Data Analysis
(Calculate Concentration)

Click to download full resolution via product page

Caption: Workflow for Furilazole detection in plant tissues.
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» To cite this document: BenchChem. [Application Notes: Quantitative Determination of
Furilazole in Plant Tissues using Competitive ELISA]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1662145#elisa-assay-protocol-for-
detecting-furilazole-in-plant-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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